molecular formula C22H24ClN3O4 B2755046 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide CAS No. 2034617-48-4

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Cat. No.: B2755046
CAS No.: 2034617-48-4
M. Wt: 429.9
InChI Key: JTUJYKFHVCEHBG-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidinone moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a halogenated aromatic compound reacts with the pyrrolidinone intermediate.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde or ketone and an amine.

    Coupling of the Oxan-4-yl Group: The oxan-4-yl group is introduced through an etherification reaction, where an alcohol reacts with the pyridine intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: shares structural similarities with other pyridine and pyrrolidinone derivatives.

    N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: A similar compound with a bromine atom instead of chlorine.

    N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c23-17-2-4-19(5-3-17)26-13-18(11-21(26)27)25-22(28)16-1-6-20(24-12-16)30-14-15-7-9-29-10-8-15/h1-6,12,15,18H,7-11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUJYKFHVCEHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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